molecular formula C13H10FNO B1440349 2-Fluorobiphenyl-4-carboxamide CAS No. 1214329-12-0

2-Fluorobiphenyl-4-carboxamide

Cat. No. B1440349
CAS RN: 1214329-12-0
M. Wt: 215.22 g/mol
InChI Key: RIPMXXXRIFBFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluorobiphenyl-4-carboxamide is a chemical compound used in scientific research . Its unique properties make it invaluable for various applications, such as drug synthesis or material development.


Synthesis Analysis

The synthesis of carboxamide derivatives like 2-Fluorobiphenyl-4-carboxamide involves several steps, including the Doebner reaction, amidation, reduction, acylation, and amination . The carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins .


Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . A statistical analysis of the medicinal chemistry database uncovers that more than 25% of familiar drugs consist of a carboxamide group .


Physical And Chemical Properties Analysis

The molecular formula of 2-Fluorobiphenyl is CHF, with an average mass of 172.198 Da and a monoisotopic mass of 172.068832 Da .

Scientific Research Applications

Fungicide Development

2-Fluorobiphenyl-4-carboxamide can be used in the development of fungicides. The structure-activity relationship of carboxin-related carboxamides has been examined for their fungicidal activity . The fungicidal activity and spectrum depend on the aromatic ring and N-substituent at the amide moiety .

Broad-Spectrum Fungicide

N-(biphenyl-2-yl)-2-methyl-1,4-thioxolane-3-carboxamide, a compound related to 2-Fluorobiphenyl-4-carboxamide, exhibits a broader spectrum of activity and can control Deuteromycete and Phycomycete species as well as Basidiomycetes .

Anti-Bacterial Activities

2-Fluorobiphenyl-4-carboxamide and its analogues can be synthesized and tested for their in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus .

Drug Synthesis

2-Fluorobiphenyl-4-carboxamide is a versatile chemical compound that can be used in drug synthesis. Its unique properties make it invaluable for various applications.

Material Development

In addition to drug synthesis, 2-Fluorobiphenyl-4-carboxamide can also be used in material development. Its unique properties can contribute to the development of new materials with specific characteristics.

Computational Approach Validation

The anti-bacterial activities of 2-Fluorobiphenyl-4-carboxamide and its analogues can be validated via a computational approach . This can help in understanding the molecular interaction stability and active site of the compound.

Mechanism of Action

Future Directions

The future directions of 2-Fluorobiphenyl-4-carboxamide research could involve its potential use in pain relief . Furthermore, the synthesis of new 2-phenyl-quinoline-4-carboxylic acid derivatives starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination has been suggested .

properties

IUPAC Name

3-fluoro-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPMXXXRIFBFED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobiphenyl-4-carboxamide

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